N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3OS/c1-29(2,3)21-15-13-20(14-16-21)26-18-34-28(31-26)32-27(33)23-17-25(19-9-5-4-6-10-19)30-24-12-8-7-11-22(23)24/h4-18H,1-3H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFURIVDHMTPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions. The quinoline core is often synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Pharmacological Activities
The compound has been investigated for its potential as an antimicrobial agent and anticancer drug . Studies indicate that derivatives of thiazole and quinoline structures exhibit promising activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Research has shown that compounds similar to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide possess significant antimicrobial properties. For instance, derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth in multiple strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and others. The mechanism typically involves induction of apoptosis or cell cycle arrest, which can be attributed to the compound's ability to interact with specific cellular targets .
Synthetic Methodologies
The synthesis of this compound involves several steps that can vary based on the desired derivatives. Common methods include:
- Condensation Reactions : Utilizing thiazole and quinoline precursors through condensation reactions often yields the desired compound.
- Functional Group Modifications : Post-synthesis modifications can enhance the biological activity or solubility of the compound.
Case Study 1: Antimicrobial Evaluation
In a study focusing on thiazole derivatives, several compounds were synthesized and evaluated for their antimicrobial efficacy. The results indicated that specific structural modifications led to enhanced activity against resistant bacterial strains. For instance, the introduction of a phenyl group at the 2-position significantly improved the antimicrobial profile .
Case Study 2: Anticancer Activity
Another study investigated the anticancer effects of synthesized quinoline derivatives. The results showed that certain compounds exhibited IC50 values in the low micromolar range against MCF7 cells. Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer progression, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Steric Effects : The tert-butyl group in the target compound enhances steric bulk compared to smaller substituents (e.g., Cl, CH₃). This likely improves binding to hydrophobic pockets in biological targets, as seen in MIC studies where bulky groups correlated with lower MIC values .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity but may reduce solubility, whereas electron-donating groups (e.g., OCH₃, OH) improve solubility and hydrogen-bonding capacity .
- Hybrid Scaffolds: Quinoline-thiazole hybrids (e.g., the target compound and N-(5-Nitro-2-thiazolyl)-2-phenylquinoline-4-carboxamide) leverage dual pharmacophoric motifs for multitarget interactions, common in kinase inhibitors .
Physicochemical Properties
| Property | Target Compound | N-[4-(4-Chlorophenyl)-thiazol-2-yl]acetamide | 6a (Hydroxy-methoxy analog) |
|---|---|---|---|
| LogP (Predicted) | ~4.5 (High lipophilicity) | ~3.2 | ~2.8 |
| Solubility (aq.) | Low | Moderate | High |
| Hydrogen Bond Acceptors | 4 | 3 | 5 |
Notes:
- The target compound’s low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for in vivo applications.
- Polar analogs like 6a are more suited for oral administration due to better aqueous solubility .
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
The compound has a molecular formula of and a molecular weight of 350.48 g/mol. It features a thiazole ring and a quinoline structure, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.48 g/mol |
| CAS Number | 2247105-45-7 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent modification to introduce the quinoline structure.
Anticancer Properties
Research indicates that derivatives of the quinoline structure exhibit potent anticancer activity. A study evaluated several derivatives against various cancer cell lines, including HeLa and A549, revealing that compounds similar to this compound displayed IC50 values in the low micromolar range, indicating strong cytotoxic effects against these cell lines .
Mechanism of Action
The anticancer activity is primarily attributed to the compound's ability to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This disruption leads to mitotic spindle assembly failure and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
In addition to anticancer properties, this compound has shown promise as an enzyme inhibitor. The thiazole moiety contributes to binding interactions with target enzymes, potentially inhibiting their activity through competitive inhibition mechanisms .
Case Studies
- Antiproliferative Activity : A study focusing on a series of phenylquinoline derivatives found that compounds structurally related to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting a broad spectrum of activity .
- Molecular Docking Studies : Molecular docking studies have been employed to elucidate the interaction between this compound and its protein targets. The results indicated favorable binding affinities and interactions with key residues in target proteins related to cancer progression .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
